molecular formula C14H27N3O2 B13157176 Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1303890-14-3

Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13157176
CAS No.: 1303890-14-3
M. Wt: 269.38 g/mol
InChI Key: MYPVORYHELWKDD-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group, an amino substituent, and a piperidin-1-yl moiety. Such derivatives are critical intermediates in medicinal chemistry, particularly in synthesizing kinase inhibitors, antibiotics, and other bioactive molecules . The piperidinyl group introduces conformational flexibility and basicity, which can influence binding interactions and pharmacokinetic properties.

Properties

CAS No.

1303890-14-3

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-amino-4-piperidin-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-11(15)12(10-17)16-7-5-4-6-8-16/h11-12H,4-10,15H2,1-3H3

InChI Key

MYPVORYHELWKDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2CCCCC2)N

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Core with Boc Protection

The starting point often involves preparing a Boc-protected pyrrolidine derivative such as tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, which can be obtained by:

  • Ring opening or modification of bicyclic precursors such as 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia under reflux conditions (e.g., 60 °C for 15 hours) to introduce the amino group.
  • Subsequent Boc protection using di-tert-butyl dicarbonate in dichloromethane at room temperature for several hours (e.g., 4 hours) to protect the amine as a carbamate.

Example Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Amination Aqueous ammonia, reflux at 60 °C, 15 h 96 Conversion of bicyclic precursor
Boc Protection Di-tert-butyl dicarbonate, dichloromethane, 4 h 62 Purification by column chromatography

Introduction of the Piperidin-1-yl Group

The piperidinyl substituent at position 4 of the pyrrolidine ring can be introduced by nucleophilic substitution or amination reactions:

  • Reaction of a suitable pyrrolidine intermediate (e.g., 3-amino-4-halopyrrolidine derivative) with piperidine under basic conditions to substitute the halogen with the piperidin-1-yl group.
  • Alternatively, nucleophilic displacement reactions involving tert-butyl 4-mercaptopiperidine-1-carboxylate or tert-butyl 4-hydroxypiperidine-1-carboxylate intermediates have been reported for related compounds, suggesting similar strategies can be adapted.

Selective Deprotection and Purification

  • Selective removal of protecting groups (e.g., alkoxycarbonyl groups) on the amino substituent while maintaining the Boc protection on the pyrrolidine nitrogen can be achieved by controlled base treatment at temperatures ranging from 0 to 160 °C (preferably 50 to 120 °C) and reaction times between 15 minutes to 12 hours depending on reagent amounts.
  • Reaction progress is monitored by gas chromatography or high-performance liquid chromatography (HPLC).
  • Post-reaction workup includes filtration, extraction, washing, and isolation by distillation or crystallization to obtain the pure target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Amination of bicyclic precursor Aqueous ammonia, reflux 60 °C, 15 h 96 Formation of 3-amino-4-hydroxypyrrolidine
2 Boc Protection Di-tert-butyl dicarbonate, dichloromethane, 4 h 62 Protection of amino group
3 Nucleophilic substitution Piperidine, base, suitable solvent, moderate heat Variable Introduction of piperidin-1-yl substituent
4 Selective deprotection Base, 50–120 °C, 0.25–5 h High Removal of alkoxycarbonyl groups selectively
5 Purification Filtration, extraction, crystallization Isolation of pure this compound

Research Findings and Considerations

  • The Boc protecting group is crucial for selective functionalization and stability during synthesis. Its removal conditions are well-studied, allowing for controlled deprotection without compromising the molecule’s integrity.
  • The nucleophilic substitution to introduce the piperidinyl group must be optimized to avoid side reactions and ensure regioselectivity.
  • Analytical techniques such as HPLC and gas chromatography are essential to monitor reaction progress and purity.
  • The synthetic routes are adaptable for scale-up, with reaction times and temperatures adjustable to balance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared to analogs differing in substituents on the pyrrolidine or piperidine rings. Key structural variations include aromatic, hydroxyl, hydroxymethyl, and other heterocyclic groups, which significantly alter physical, chemical, and biological properties.

Substituent-Based Classification and Analysis

Piperidinyl vs. Pyridinyl Substitutents
  • Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7): Molecular Formula: C₁₅H₂₃N₃O₂; MW: 277.36 g/mol . Physical State: Light yellow solid. However, the saturated piperidinyl group in the target compound offers greater conformational flexibility, which may improve adaptability in enzyme active sites.
Hydroxyl vs. Piperidinyl Substituents
  • trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4): Similarity Score: 0.91 . The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity compared to the piperidinyl group. This substitution may limit blood-brain barrier penetration but enhance interactions with hydrophilic targets.
Aryl Substituents
  • trans-tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate (CAS 1643979-48-9): Molecular Formula: C₁₅H₂₂N₂O₂; MW: 262.35 g/mol . Piperidinyl substitution balances moderate lipophilicity with basicity, which may optimize bioavailability.
Hydroxymethyl Substituents
  • tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1184918-34-0): Molecular Formula: C₁₀H₂₀N₂O₃; MW: 216.28 g/mol . The hydroxymethyl group adds polarity, increasing solubility. However, the bulkier piperidinyl group in the target compound may introduce steric effects, influencing binding specificity.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituent Key Properties/Applications Source
Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate (Target) C₁₄H₂₆N₃O₂* ~268.37 Piperidin-1-yl Flexibility, moderate lipophilicity Inferred
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl Aromaticity, rigid structure
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 Hydroxyl High polarity, hydrogen bonding
trans-tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate C₁₅H₂₂N₂O₂ 262.35 p-Tolyl Lipophilicity, membrane permeability
Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 Hydroxymethyl Enhanced solubility

*Estimated based on structural analogs.

Biological Activity

Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 885274-87-3
  • Synonyms :
    • 1-N-BOC 3-(4-AMINOPIPERIDIN-1-YL) PYRROLIDINE
    • tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate

The compound's biological activity is primarily attributed to its interactions with various receptors and enzymes. It has been studied for its potential as a therapeutic agent in neurological disorders, particularly Alzheimer's disease. The mechanism involves the inhibition of certain neurotransmitter receptors and enzymes associated with neurodegenerative processes.

Key Biological Activities:

  • Neuroprotective Effects :
    • Research indicates that tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Anticancer Potential :
    • In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells, such as breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. These compounds disrupt cell adhesion and migration, indicating potential use in cancer therapy .
  • Binding Affinity :
    • Binding studies suggest that the compound interacts with specific protein targets involved in cell signaling pathways, which may contribute to its therapeutic effects .

Case Study 1: Neuroprotective Activity

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various pyrrolidine derivatives, including tert-butyl 3-amino derivatives. The results demonstrated significant reductions in cell death induced by neurotoxic agents, suggesting a protective role against neuronal damage .

Case Study 2: Anticancer Activity

In another study, compounds structurally related to tert-butyl 3-amino derivatives were tested against cancer cell lines. The findings revealed that these compounds inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 6 to 63 μM for different derivatives. The study highlighted the need for further investigation into their mechanisms of action and potential clinical applications .

Data Summary

PropertyValue
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
CAS Number885274-87-3
Neuroprotective ActivityYes
Anticancer ActivityYes
IC50 (Cancer Cell Lines)6 to 63 μM

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?

A common approach involves multi-step synthesis using protective groups and coupling reactions. For example, tert-butyl esters are often synthesized via Boc-protection under anhydrous conditions. A typical method includes:

  • Reaction Conditions : Use of catalysts like DMAP with triethylamine in dichloromethane at 0–20°C for esterification or amidation .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or ethanol/chloroform (e.g., 1:8) to isolate intermediates .
  • Hydrogenation : For reducing nitro or protecting groups, hydrogen gas is introduced under vacuum, followed by filtration through Celite and solvent evaporation .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify amine, piperidine, and tert-butyl group integration (e.g., tert-butyl protons at ~1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₄H₂₇N₃O₂: 277.21 g/mol).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts .
  • Emergency Measures : Ensure eyewash stations and safety showers are accessible. For spills, use inert absorbents and avoid water .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid moisture and light exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

  • Catalyst Screening : Test alternatives to DMAP (e.g., DIPEA) to enhance coupling efficiency .
  • Temperature Control : Optimize stepwise temperature gradients (e.g., 0°C → room temperature) to minimize side reactions .
  • Solvent Selection : Compare polar aprotic solvents (e.g., DMF vs. DCM) for solubility and reaction kinetics .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and IR spectroscopy to distinguish overlapping signals .
  • Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
  • Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., deprotected amines or oxidized intermediates) .

Q. What methodologies are recommended for evaluating the compound’s biological activity?

  • In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR .
  • Molecular Docking : Perform in silico studies with AutoDock Vina to predict interactions with target proteins (e.g., GPCRs) .
  • Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK293) to assess IC₅₀ values .

Q. How can solubility challenges be addressed during formulation for biological studies?

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures or cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare buffered solutions (pH 4–8) to enhance aqueous solubility of the free base .
  • Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to improve bioavailability .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Continuous Flow Chemistry : Implement microreactors to improve heat/mass transfer and reduce batch variability .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Crystallization Optimization : Screen antisolvents (e.g., MTBE) to enhance crystal yield and purity .

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